Cannabiorcol

Description

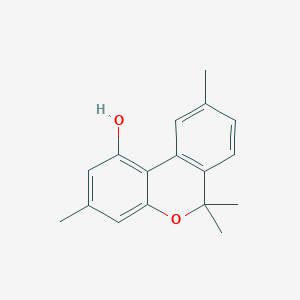

Structure

2D Structure

3D Structure

Properties

CAS No. |

19825-73-1 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

3,6,6,9-tetramethylbenzo[c]chromen-1-ol |

InChI |

InChI=1S/C17H18O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h5-9,18H,1-4H3 |

InChI Key |

XWIWWMIPMYDFOV-UHFFFAOYSA-N |

Synonyms |

3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol |

Origin of Product |

United States |

Foundational & Exploratory

Cannabiorcol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabiorcol (CBN-C1) is a lesser-known phytocannabinoid found in Cannabis sativa. While research into its properties is not as extensive as that for major cannabinoids like THC and CBD, emerging studies indicate its potential as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its inhibitory effects on the p38/MSK-1/NF-κB signaling pathway. Detailed experimental protocols for relevant assays are also presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is structurally related to cannabinol (CBN), differing by the substitution of a methyl group for the pentyl side chain.

| Identifier | Value | Source |

| IUPAC Name | 3,6,6,9-tetramethylbenzo[c]chromen-1-ol | [1] |

| Synonyms | Cannabinol C1, CBN-C1, 3X9ANZ6GZQ, 3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol | [1][2] |

| CAS Number | 19825-73-1 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₂ | |

| SMILES | CC1=CC2=C(C=C1)C(OC3=CC(=CC(=C32)O)C)(C)C | |

| InChIKey | XWIWWMIPMYDFOV-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 254.32 g/mol | |

| Exact Mass | 254.130679813 Da | |

| XLogP3-AA (Computed) | 4.1 | |

| Topological Polar Surface Area (Computed) | 29.5 Ų | |

| Hydrogen Bond Donor Count (Computed) | 1 | |

| Hydrogen Bond Acceptor Count (Computed) | 2 | |

| Solubility | Soluble in acetonitrile (≥10 mg/ml) | |

| Purity (as a reference standard) | ≥95% |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, general characteristics for cannabinoids can be described.

-

Mass Spectrometry: The fragmentation of cannabinoids in mass spectrometry is well-documented. Common fragmentation pathways include the loss of a methyl radical, retro-Diels-Alder reactions, and cleavage of the side chain. In-source fragmentation of cannabinoids can yield characteristic product ions useful for identification. A searchable GC-MS spectral database from Cayman Chemical may contain the mass spectrum for this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of cannabinoids. For cannabinol-type structures, the aromatic protons and the methyl groups give characteristic signals. The chemical shifts are influenced by the substitution pattern on the aromatic ring and the nature of the side chain.

-

Infrared (IR) Spectroscopy: The IR spectra of cannabinoids typically show characteristic bands for the phenolic hydroxyl group (O-H stretch), aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending vibrations. The region between 1500-1650 cm⁻¹ is often characteristic of the aromatic and cyclohexene ring vibrations.

Biological Activity and Signaling Pathways

Recent research has identified this compound as a novel inhibitor of the p38/MSK-1/NF-κB signaling pathway, which plays a critical role in inflammation and has been implicated in the pathogenesis of osteoarthritis. This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs) induced by interleukin-1β (IL-1β) in vitro and to alleviate osteoarthritis in a rat model.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the IL-1β-induced p38/MSK-1/NF-κB signaling pathway leading to the expression of Matrix Metalloproteinases (MMPs).

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the biological activity of this compound.

Isolation of Minor Cannabinoids from Cannabis sativa

The isolation of minor cannabinoids like this compound from a complex cannabis extract typically involves chromatographic techniques. Flash chromatography is a common method for purification.

Protocol: Flash Chromatography for Minor Cannabinoid Isolation

-

Extraction: Extract dried and homogenized cannabis plant material with a suitable solvent (e.g., cold ethanol) to minimize the co-extraction of waxes and chlorophyll.

-

Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator.

-

Winterization (Optional): Dissolve the crude extract in ethanol and chill at a low temperature (e.g., -20°C) to precipitate waxes and other lipids. Filter the solution to remove the precipitated material.

-

Chromatography:

-

Stationary Phase: Normal-phase (silica gel) or reversed-phase (e.g., C18-bonded silica) chromatography can be employed. The choice depends on the specific separation required.

-

Mobile Phase:

-

For normal-phase chromatography, a non-polar solvent system such as a gradient of hexane and ethyl acetate is typically used.

-

For reversed-phase chromatography, a polar solvent system such as a gradient of water and methanol or acetonitrile is common.

-

-

Detection: Use a UV detector to monitor the elution of cannabinoids.

-

Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

-

-

Analysis and Pooling: Analyze the collected fractions using an analytical technique such as HPLC or LC-MS to identify the fractions containing this compound. Pool the pure fractions.

-

Solvent Evaporation: Remove the solvent from the pooled fractions to obtain the purified this compound.

Western Blot for p38 MAPK Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of p38 MAPK and NF-κB, to assess the activation state of the signaling pathway.

Protocol: Western Blot Analysis

-

Cell Culture and Treatment: Culture appropriate cells (e.g., chondrocytes) and treat them with IL-1β in the presence or absence of varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-NF-κB p65, anti-total-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Real-Time PCR for MMP Expression

Real-time polymerase chain reaction (RT-PCR) is used to quantify the messenger RNA (mRNA) levels of specific genes, such as MMPs, to determine the effect of this compound on their expression.

Protocol: Real-Time PCR Analysis

-

Cell Culture and Treatment: Treat cells as described for the Western blot protocol.

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA template, gene-specific primers for the MMPs of interest (e.g., MMP-1, MMP-3, MMP-13) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Perform the PCR amplification in a real-time PCR instrument.

-

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target MMP genes, normalized to the expression of the housekeeping gene, using the ΔΔCt method.

Logical Relationships in Experimental Design

The following diagram illustrates the logical workflow for investigating the effects of this compound.

Conclusion

This compound is an emerging phytocannabinoid with demonstrated biological activity as an inhibitor of the pro-inflammatory p38/MSK-1/NF-κB signaling pathway. While further research is needed to fully characterize its physicochemical properties and to develop optimized synthesis and isolation protocols, the available data suggest its potential as a lead compound for the development of novel therapeutics, particularly for inflammatory conditions such as osteoarthritis. This guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

An In-Depth Technical Guide to Cannabiorcol (CAS Number: 19825-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabiorcol (CAS: 19825-73-1), also known as Cannabinol-C1 (CBN-C1) or Methyl-CBN, is a phytocannabinoid found in Cannabis sativa.[1] Structurally similar to other cannabinoids, it is characterized by the formal name 3,6,6,9-tetramethyl-6H-dibenzo[b,d]pyran-1-ol. While research on many cannabinoids has surged, this compound remains a lesser-studied derivative. However, recent scientific investigations have begun to illuminate its therapeutic potential, particularly in the context of inflammatory conditions such as osteoarthritis. This guide provides a comprehensive overview of the current technical knowledge regarding this compound, focusing on its physicochemical properties, biological activity, and the experimental methodologies used to elucidate its function.

Physicochemical Properties

A clear understanding of this compound's physical and chemical characteristics is fundamental for its application in research and drug development.

| Property | Value | Source |

| CAS Number | 19825-73-1 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₂ | [1][3] |

| Molecular Weight | 254.32 g/mol | |

| IUPAC Name | 3,6,6,9-tetramethylbenzo[c]chromen-1-ol | |

| Synonyms | Cannabinol-C1, CBN-C1, Methyl-CBN, Methyl-Cannabinol | |

| Appearance | Liquid (as a solution in Acetonitrile) | |

| Solubility | Soluble in Acetonitrile (≥10 mg/ml) | |

| Purity (as reference standard) | ≥95% | |

| InChI Key | XWIWWMIPMYDFOV-UHFFFAOYSA-N | |

| SMILES | CC1=CC2=C(C=C1)C(OC3=CC(=CC(=C32)O)C)(C)C |

Biological Activity and Mechanism of Action

Emerging research has identified this compound as a promising therapeutic agent for osteoarthritis (OA), a condition characterized by cartilage degradation and inflammation, often involving elevated levels of matrix metalloproteinases (MMPs).

Inhibition of Inflammatory Pathways in Osteoarthritis

A pivotal study has demonstrated that this compound inhibits the expression of MMPs induced by interleukin-1β (IL-1β) in chondrocytes. This inhibitory effect is mediated through the suppression of the p38/MSK-1/NF-κB signaling pathway. In-vitro experiments have shown that this compound inhibits the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, and this action is independent of cannabinoid receptors and transient receptor potential vanilloids. In a monoiodoacetate (MIA)-induced osteoarthritis rat model, this compound was found to reduce the expression of MMPs and alleviate the characteristics of OA.

-

Signaling Pathway Diagram: this compound's Inhibition of the p38/MSK-1/NF-κB Pathway

Caption: this compound inhibits IL-1β-induced MMP expression by targeting the p38 and NF-κB pathways.

Quantitative Bioactivity Data

Specific quantitative data on the bioactivity of this compound, such as IC₅₀ values for the inhibition of key enzymes or receptor binding affinities, are not yet widely available in the public domain. The primary research on its effects in osteoarthritis provides a strong foundation for its anti-inflammatory properties. Further research is needed to quantify its potency and efficacy in various biological assays.

Pharmacokinetics and Toxicology (Inferred from Structurally Similar Compounds)

Due to the limited specific research on this compound, its pharmacokinetic and toxicological profiles are not well-established. However, insights can be drawn from studies on Cannabinol (CBN), a structurally similar cannabinoid.

Disclaimer: The following data is for Cannabinol (CBN) and should be used as a preliminary guide for this compound, with the understanding that differences in their chemical structures may lead to different pharmacokinetic and toxicological properties.

| Parameter | Observation for CBN | Source |

| Bioavailability | Approximately 40% via inhalation. Oral bioavailability is lower due to first-pass metabolism. | |

| Metabolism | Primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes. The active metabolite 11-OH-CBN is formed. | |

| Half-life | Highly variable, reported as 32 ± 17 hours after intravenous administration in a small study. | |

| Toxicity | Generally considered to have low toxicity. One study in zebrafish larvae estimated an LD₅₀ value of 1.12 mg/L and observed malformations at concentrations greater than 0.75 mg/L. Preclinical studies with subcutaneous administration of high doses of CBN showed no adverse effects on central nervous system function. A study using a Human-Quad Culture Liver-Chip indicated that CBN showed greater cytotoxicity to primary human hepatocytes compared to CBD at similar doses. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on osteoarthritis. These protocols are based on standard laboratory procedures and should be adapted as necessary.

In-Vitro Chondrocyte Model of Osteoarthritis

-

Experimental Workflow Diagram

Caption: Workflow for in-vitro analysis of this compound's effect on chondrocytes.

-

Cell Culture:

-

The C20A4 human chondrocyte cell line is cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Induction of Inflammatory Response:

-

To mimic the inflammatory conditions of osteoarthritis, chondrocytes are treated with a combination of interleukin-1α (IL-1α) and interleukin-1β (IL-1β).

-

-

This compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The stimulated cells are then treated with various concentrations of this compound for a specified period.

-

-

Cytotoxicity Assay (WST-8 Assay):

-

After treatment, a WST-8 assay is performed to assess the cytotoxicity of this compound on the chondrocytes.

-

-

Western Blot Analysis:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MMP-1, MMP-13, phosphorylated-p38, phosphorylated-MSK-1, and phosphorylated-p65).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence for p65 Nuclear Translocation:

-

Chondrocytes are grown on coverslips and subjected to the same stimulation and treatment as above.

-

Cells are then fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against the p65 subunit of NF-κB is performed, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

The localization of p65 is visualized using a fluorescence microscope.

-

-

Dual-Luciferase Reporter Assay for NF-κB Activity:

-

Chondrocytes are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.

-

After transfection, cells are stimulated and treated with this compound.

-

The luciferase activities are measured using a dual-luciferase reporter assay system, and the firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

-

In-Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model

-

Experimental Workflow Diagram

Caption: Workflow for in-vivo evaluation of this compound in a rat model of osteoarthritis.

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats are commonly used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

-

Induction of Osteoarthritis:

-

Rats are anesthetized, and a single intra-articular injection of monoiodoacetate (MIA) (e.g., 3 mg in 50 µL of sterile saline) is administered into the knee joint cavity. The needle is typically passed through the patellar tendon. Control animals receive an injection of sterile saline.

-

-

This compound Administration:

-

Following MIA injection, rats are treated with this compound, typically via oral gavage, for a specified duration.

-

-

Assessment of Osteoarthritis:

-

Histological Analysis: At the end of the treatment period, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage and proteoglycan loss. The severity of cartilage degradation is scored using a standardized system.

-

Behavioral Testing: Pain and joint function can be assessed using methods such as measuring paw withdrawal threshold to a mechanical stimulus (von Frey filaments) or by gait analysis.

-

-

Immunohistochemistry:

-

Joint tissue sections can be stained with antibodies against MMPs to evaluate the effect of this compound on their expression in the cartilage.

-

Synthesis

Conclusion

This compound is an emerging phytocannabinoid with demonstrated therapeutic potential, particularly in the context of osteoarthritis. Its ability to inhibit the p38/MSK-1/NF-κB signaling pathway and reduce the expression of matrix metalloproteinases provides a clear mechanism for its anti-inflammatory and chondroprotective effects. While further research is needed to fully characterize its bioactivity, pharmacokinetics, and toxicological profile, the existing data strongly suggest that this compound warrants further investigation as a novel therapeutic agent for inflammatory joint diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this promising compound.

References

The Enigmatic Mechanism of Action of Cannabidiorcol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (synonyms: Cannabidiorcol, CBDO, CBD-C1, O-1821), a lesser-known phytocannabinoid found in trace amounts in Cannabis sativa, is emerging as a molecule of interest due to its distinct pharmacological profile. Unlike major cannabinoids, Cannabidiorcol exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2.[1] Instead, its primary mechanism of action is centered on the activation of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1] This technical guide provides an in-depth overview of the current understanding of Cannabidiorcol's mechanism of action, consolidating available data on its molecular targets, downstream signaling pathways, and associated biological effects. The guide also highlights the significant gaps in the existing research, particularly the lack of quantitative data on its binding affinity and potency, and provides detailed experimental protocols from key studies to facilitate further investigation.

Introduction

Cannabidiorcol is a structural homolog of cannabidiol (CBD), characterized by the substitution of CBD's pentyl side chain with a methyl group. This structural modification significantly alters its pharmacological properties, steering its activity away from the endocannabinoid system and towards the TRPV family of ion channels. While research on Cannabidiorcol is still in its nascent stages, existing evidence points to its potential as a modulator of inflammatory responses and a tool for studying TRPV2-mediated signaling. However, its role in promoting tumorigenesis at high concentrations warrants careful consideration.[1] This document aims to provide a comprehensive technical resource for researchers by summarizing the knowns and unknowns of Cannabidiorcol's mechanism of action.

Molecular Targets and Pharmacological Effects

The primary molecular target of Cannabidiorcol identified to date is the TRPV2 channel. Its interaction with other receptors, particularly the cannabinoid receptors, is reported to be weak.

Transient Receptor Potential Vanilloid 2 (TRPV2) Agonism

The principal pharmacological effect of Cannabidiorcol is its agonist activity at the TRPV2 receptor.[1] This interaction is the basis for its observed anti-inflammatory properties. Studies have utilized Cannabidiorcol (as O-1821) as a tool to probe the function of TRPV2 in various contexts.

-

Anti-inflammatory Effects: In a preclinical model of collagen-induced arthritis, the TRPV2 agonist O-1821 was shown to reduce disease severity.[2] Combination therapy with a TNF inhibitor resulted in a more sustained suppression of disease and a more pronounced reduction in joint damage, suggesting a potential therapeutic avenue for inflammatory conditions like rheumatoid arthritis. RNA sequencing of synovial tissues from this study revealed that the TRPV2 agonist regulates pathways related to chemotaxis and cytokine receptor signaling, including the IL6R pathway.

-

Tumorigenesis: In the context of esophageal squamous cell carcinoma (ESCC), activation of TRPV2 by Cannabidiorcol (O-1821) at a concentration of 20 μM has been shown to promote cancerous behaviors. This includes enhanced cell proliferation, migration, and tumor-related angiogenesis. This pro-tumorigenic effect is mediated through the HSP70/27 and PI3K/Akt/mTOR signaling pathways.

Cannabinoid Receptors (CB1 and CB2)

Cannabidiorcol is consistently reported to have a low affinity for both CB1 and CB2 receptors. This distinguishes it from many other phytocannabinoids and makes it a useful tool for studying non-CB1/CB2-mediated effects.

Antimicrobial Activity

An early study on the structure-activity relationship of antibacterial cannabinoids from Cannabis sativa suggests that the olivetol core, present in Cannabidiorcol, is a key pharmacophore. The study concluded that while the lipophilicity of the side chain plays a role, the high potency of these compounds points to a specific, yet to be determined, mechanism of action.

Quantitative Data

A significant limitation in the current body of research is the absence of comprehensive quantitative data on Cannabidiorcol's binding affinity and functional potency. To date, no published studies have reported Ki, Kd, EC50, or IC50 values for Cannabidiorcol at the TRPV2 channel or other molecular targets. The table below reflects this data gap.

| Target | Ligand | Assay Type | Species | Ki | Kd | EC50 | IC50 | Reference |

| TRPV2 | Cannabidiorcol | - | - | Data not available | Data not available | Data not available | Data not available | - |

| CB1 | Cannabidiorcol | - | - | Data not available | Data not available | Data not available | Data not available | - |

| CB2 | Cannabidiorcol | - | - | Data not available | Data not available | Data not available | Data not available | - |

Table 1: Summary of Quantitative Binding and Potency Data for Cannabidiorcol. The lack of available data is a critical knowledge gap.

Signaling Pathways

The best-characterized signaling pathway for Cannabidiorcol is downstream of TRPV2 activation in the context of esophageal squamous cell carcinoma.

Experimental Protocols

This section provides a detailed methodology from a key study investigating the pro-tumorigenic effects of Cannabidiorcol (O-1821) in esophageal squamous cell carcinoma (ESCC), as described by Huang R, et al. (2022).

Cell Culture and Reagents

-

Cell Lines: Human ESCC cell lines (Eca-109, TE-1) and a non-tumor esophageal squamous cell line (NE2) were used.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Reagents: Cannabidiorcol (O-1821) was used as the TRPV2 agonist. A pan-PI3K/mTOR kinase inhibitor (VS5584) and a PTEN protein activator/PI3K/mTOR inhibitor (oroxin B) were used for pathway inhibition studies.

Western Blotting

-

Protein Extraction: Total protein was extracted from cultured cells using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-30 µg) were separated by 10% SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against TRPV2, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, HSP70, HSP27, and GAPDH overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tumorigenesis Assays

-

Cell Proliferation Assay: ESCC cells were seeded in 96-well plates and treated with 20 µM O-1821. Cell viability was assessed at different time points using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Migration Assay: A wound-healing assay was performed. A scratch was made in a confluent monolayer of cells, and migration into the wound area was monitored and quantified after treatment with 20 µM O-1821.

-

Tube Formation Assay (Angiogenesis): Human umbilical vein endothelial cells (HUVECs) were seeded on Matrigel-coated plates and cultured with the conditioned medium from ESCC cells pre-treated with 20 µM O-1821. The formation of tube-like structures was observed and quantified.

In Vivo Tumorigenesis Model

-

Animal Model: Nude mice were used for xenograft tumor models.

-

Cell Implantation: Eca-109 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors were established, mice were treated with O-1821.

-

Tumor Growth Monitoring: Tumor volume was measured regularly.

-

Metastasis Analysis: At the end of the experiment, lungs were harvested to assess for metastasis.

-

Immunohistochemistry: Tumor tissues were fixed, sectioned, and stained with antibodies against Ki-67 (proliferation marker) and CD31 (endothelial cell marker for angiogenesis).

Discussion and Future Directions

The current understanding of Cannabidiorcol's mechanism of action is intriguing yet incomplete. Its selectivity for TRPV2 over cannabinoid receptors makes it a valuable research tool. The elucidation of its role in both anti-inflammatory and pro-tumorigenic pathways highlights the context-dependent nature of TRPV2 signaling.

The most pressing need in this field is the determination of quantitative pharmacological data for Cannabidiorcol. Establishing its binding affinity (Ki, Kd) and functional potency (EC50, IC50) at the TRPV2 channel is crucial for its validation as a selective agonist and for interpreting experimental results. Furthermore, a broader screening against other TRP channels and off-target receptors is necessary to fully characterize its selectivity profile.

Future research should also aim to:

-

Elucidate the downstream signaling pathways of TRPV2 activation by Cannabidiorcol in non-cancerous inflammatory models.

-

Investigate the specific molecular interactions between Cannabidiorcol and the TRPV2 channel through structural biology studies.

-

Clarify the mechanism of its reported antibacterial activity.

Conclusion

Cannabidiorcol presents a unique pharmacological profile centered on the activation of the TRPV2 channel. While its anti-inflammatory effects show therapeutic promise, its potential to promote tumorigenesis necessitates a cautious and thorough investigation. This technical guide has summarized the current knowledge and provided detailed experimental frameworks to aid future research. The significant gaps in quantitative data represent a critical opportunity for researchers to contribute to a more complete understanding of this enigmatic phytocannabinoid.

References

The Pharmacokinetics and Bioavailability of Cannabiorcol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific pharmacokinetic and bioavailability data for the cannabinoid "Cannabiorcol" (also known as Cannabinol-C1 or CBN-C1) is currently unavailable. This guide provides an in-depth overview of the known cellular mechanisms of this compound and, for comparative context, detailed pharmacokinetic data of the structurally similar and more extensively studied cannabinoid, Cannabinol (CBN). The experimental protocols described are based on a published study on this compound and typical methodologies for cannabinoid analysis.

Introduction to this compound

This compound is a lesser-known phytocannabinoid found in the Cannabis sativa plant.[1] While research into its specific pharmacokinetic profile is limited, one study has identified its potential as a novel inhibitor of the p38/MSK-1/NF-κB signaling pathway, suggesting therapeutic applications in conditions like osteoarthritis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its potential development as a therapeutic agent. This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge and to offer a framework for future research by drawing parallels with the related compound, Cannabinol (CBN).

Comparative Pharmacokinetics: Cannabinol (CBN)

Due to the absence of direct pharmacokinetic data for this compound, this section presents a summary of the known pharmacokinetic parameters for Cannabinol (CBN), a closely related cannabinoid. This information can serve as a valuable reference point for researchers investigating this compound.

| Parameter | Route of Administration | Value | Species | Reference |

| Bioavailability | Inhalation | ~40% (compared to intravenous) | Human | [2] |

| Oral | Poor | Human | [3] | |

| Half-life (t½) | Intravenous | 32 ± 17 hours | Human | [2] |

| Metabolism | - | Metabolized by CYP2C9 and CYP3A4 liver enzymes. | Human | |

| - | Active metabolite: 11-OH-CBN. | Human | ||

| Protein Binding | - | Not explicitly stated, but cannabinoids are generally highly protein-bound. | - | |

| Excretion | - | Primarily through feces and urine. | - | |

| Tmax (Time to Peak Concentration) | Brain (after IP injection) | 2 hours | Rat | |

| Brain Penetration | Brain-plasma ratio | 2.09 (CBN), 3.12 (11-OH-CBN) | Rat |

Experimental Protocols

In Vitro Analysis of this compound's Effect on Signaling Pathways

The following protocol is based on the methodology used to investigate the effect of this compound on the p38/MSK-1/NF-κB signaling pathway in the context of osteoarthritis.

Objective: To determine the inhibitory effect of this compound on the IL-1β-induced expression of matrix metalloproteinases (MMPs) and key signaling proteins in chondrocytes.

Cell Culture:

-

Human or animal-derived chondrocyte cell lines are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

-

Chondrocytes are seeded in culture plates and allowed to adhere overnight.

-

Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), to induce the expression of MMPs and activate inflammatory signaling pathways.

Analysis:

-

Western Blotting: To assess the protein levels of key signaling molecules (e.g., phosphorylated p38, phosphorylated MSK-1, phosphorylated NF-κB p65) and MMPs.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of MMPs and other target genes.

-

Total RNA is extracted from the treated cells.

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using gene-specific primers.

-

General Protocol for Cannabinoid Pharmacokinetic Studies

This generalized protocol outlines the typical steps involved in a preclinical pharmacokinetic study of a cannabinoid like this compound.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability, half-life) of a cannabinoid after administration.

Animal Model:

-

Typically, rodents (e.g., rats or mice) are used.

-

Animals are housed in controlled conditions with a standard diet and water ad libitum.

Drug Administration:

-

The cannabinoid is formulated in a suitable vehicle (e.g., a mixture of ethanol, Cremophor, and saline).

-

The compound is administered via various routes to assess bioavailability, including:

-

Intravenous (IV): For determining absolute bioavailability.

-

Oral (PO): To assess oral absorption and first-pass metabolism.

-

Intraperitoneal (IP): A common route for preclinical studies.

-

Sample Collection:

-

Blood samples are collected at predetermined time points after drug administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Blood is typically collected via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard methods for quantifying cannabinoids in biological matrices.

-

Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the cannabinoid from other components.

-

Detection and Quantification: The concentration of the cannabinoid is determined by a UV detector at a specific wavelength or by a mass spectrometer, which offers higher sensitivity and selectivity.

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Visualizations

Signaling Pathway of this compound

References

Cannabiorcol: An In-depth Technical Guide on Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabiorcol (CBN-C1), a lesser-known phytocannabinoid structurally related to cannabinol (CBN), remains one of the more enigmatic compounds of the Cannabis sativa plant. Despite growing interest in the therapeutic potential of minor cannabinoids, comprehensive pharmacological data, particularly concerning its receptor binding affinity, is notably scarce in publicly available scientific literature. This guide synthesizes the current understanding of this compound's interaction with cannabinoid receptors, details the standard experimental protocols used to determine such affinities, and provides visual representations of relevant biological pathways and experimental workflows. It is important to note that while general statements suggest low affinity for cannabinoid receptors, specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) for this compound are not available at present.

Quantitative Receptor Binding Affinity Data

A thorough review of scientific literature and pharmacological databases reveals a significant gap in the quantitative characterization of this compound's binding affinity at cannabinoid receptors CB1 and CB2. While it is often grouped with other CBN-type compounds, which are known to interact with these receptors, specific binding constants for this compound have not been published.[1] The general consensus in available literature is that this compound possesses low affinity for cannabinoid receptors.[2]

For comparative context, the table below presents the binding affinities of several well-characterized cannabinoids. This is intended to provide a frame of reference for the potential range of affinities, should data for this compound become available.

| Compound | Receptor | Kᵢ (nM) | Notes |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CB₁ | 10 | Partial agonist.[3] |

| CB₂ | 24 | Partial agonist.[3] | |

| Cannabidiol (CBD) | CB₁ | Low affinity | Negative allosteric modulator.[3] |

| CB₂ | Low affinity | Partial agonist/antagonist. | |

| Cannabinol (CBN) | CB₁ | ~65 | 10-fold lower affinity than Δ⁹-THC. |

| CB₂ | ~30 | Higher affinity than for CB₁. | |

| Cannabigerol (CBG) | CB₁ | 381 - 897 | Low affinity. |

| CB₂ | 153 - 2600 | Low affinity. |

Note: Kᵢ values can vary between studies based on experimental conditions.

Experimental Protocols: Competitive Radioligand Binding Assay

The gold standard for determining the binding affinity of a novel compound like this compound is the competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Objective:

To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the CB1 and CB2 receptors.

Materials and Reagents:

-

Receptor Source: Commercially available cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Equipment: 96-well filter plates (e.g., GF/B or GF/C glass fiber), cell harvester, and a scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the competition curve (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-radiolabeled ligand.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well. The radioactivity, measured in counts per minute (CPM), is then quantified using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis of the competition curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

-

[L] is the concentration of the radioligand used.

-

Kₑ is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflows

Generic Cannabinoid Receptor Signaling Pathway

Caption: Generic signaling pathway for an agonist at CB1/CB2 receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

References

In Vitro Metabolism of Cannabiorcol: A Technical Guide

Disclaimer: This document provides a predictive overview of the in vitro metabolism of Cannabiorcol (CBCO). As of the date of this publication, no direct experimental studies on the metabolism of this compound have been published in peer-reviewed literature. The information presented herein is extrapolated from published data on the metabolism of structurally similar cannabinoids, primarily (±)-Cannabichromeorcin (for which CBCO is a synonym) and Cannabinol (CBN), a related compound with a similar core structure. This guide is intended for research and informational purposes only and should not be used as a substitute for experimental data.

Introduction

This compound (CBCO), also known as (±)-Cannabichromeorcin, is a lesser-studied phytocannabinoid found in Cannabis sativa. As the therapeutic potential of minor cannabinoids gains increasing attention, understanding their metabolic fate is crucial for drug development, toxicological assessment, and establishing safe dosing regimens. This technical guide provides a comprehensive, albeit predictive, examination of the in vitro metabolism of this compound, designed for researchers, scientists, and drug development professionals.

Due to a noted ambiguity in nomenclature where "this compound" has also been used to refer to Cannabinol-C1 (CBN-C1), this guide will primarily focus on (±)-Cannabichromeorcin (CBCO). A brief, comparative section on the predicted metabolism of this compound (CBN-C1) is also included. The metabolic pathways, key enzymes, and experimental protocols are based on established knowledge of cannabichromene (CBC) and cannabinol (CBN) metabolism.

Predicted Metabolic Pathways of (±)-Cannabichromeorcin (CBCO)

The chemical structure of (±)-Cannabichromeorcin (CBCO) is analogous to that of cannabichromene (CBC), with a shortened side chain. Therefore, it is anticipated that CBCO will undergo similar phase I metabolic transformations, primarily oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.

The primary metabolic routes for CBC involve hydroxylation and epoxidation of the methylpentenyl side chain[1][2]. CYP2C9 has been identified as a key enzyme in the metabolism of CBC[1]. Based on this, the predicted primary metabolites of CBCO are:

-

Hydroxylation: Introduction of a hydroxyl group (-OH) at various positions on the methylpentenyl chain. The most likely sites are the allylic carbons, leading to the formation of hydroxy-CBCO metabolites.

-

Epoxidation: Formation of an epoxide across the double bond of the methylpentenyl chain. This epoxide can be further hydrolyzed by epoxide hydrolase to form a dihydrodiol derivative.

A recent study also identified 2′-hydroxycannabicitran as a major metabolite of CBC, suggesting that rearrangement and cyclization reactions may also occur[3].

Predicted Metabolic Pathway of CBCO

References

- 1. Elucidating the Mechanism of Metabolism of Cannabichromene by Human Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of cannabichromene in seven common laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Identification and Characterization of Cannabichromene's Major Metabol" by Alexandra M Ward, Touraj Shokati et al. [digitalcommons.library.tmc.edu]

Cannabiorcol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabiorcol (CBC-C1) is a rare, non-psychoactive phytocannabinoid found in Cannabis sativa. As a propyl homologue of cannabichromene (CBC), its presence in the plant is typically in trace amounts, making its isolation and characterization a significant challenge. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its natural sources, biosynthetic pathway, and detailed methodologies for its isolation and purification. The information presented is intended to support further research into the pharmacological potential of this minor cannabinoid.

Natural Sources and Abundance

This compound is a naturally occurring cannabinoid in the Cannabis sativa plant. However, it is considered a minor cannabinoid, meaning it is found in much lower concentrations than the more well-known cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).

Scientific literature specifically quantifying this compound is scarce. However, data on its pentyl homologue, cannabichromene (CBC), can provide an estimate of its likely concentration. Studies have shown that CBC is a minor constituent in most Cannabis strains, with concentrations typically ranging from 0.02% to 0.67% by dry weight[1]. Given that propyl cannabinoids are generally less abundant than their pentyl counterparts, the concentration of this compound is expected to be at the lower end of this range or even lower.

Table 1: Reported Concentration of Cannabichromene (CBC) in Cannabis sativa Strains

| Cannabis Strain Type | Cannabinoid Profile | CBC Concentration (% w/w) | Reference |

| CBG-rich | High Cannabigerol | 0.02 - 0.67 | [1] |

| CBD-rich | High Cannabidiol | 0.02 - 0.67 | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is understood to follow a pathway parallel to that of other major cannabinoids, originating from the precursor geranyl pyrophosphate and a specific resorcinolic acid. In the case of this compound, this acid is divarinolic acid, which has a propyl side chain.

The key steps in the proposed biosynthetic pathway are:

-

Formation of Cannabigerovarinic Acid (CBGVA): The enzyme geranylpyrophosphate:divarinolate geranyltransferase catalyzes the alkylation of divarinolic acid with geranyl pyrophosphate to form Cannabigerovarinic Acid (CBGVA).

-

Oxidative Cyclization to Cannabichromevarinic Acid (CBCVA): The enzyme cannabichromenic acid synthase (CBCAS) facilitates the oxidative cyclization of CBGVA to produce Cannabichromevarinic Acid (CBCVA).

-

Decarboxylation to this compound (CBC-C1): Through non-enzymatic decarboxylation, typically induced by heat or light, CBCVA is converted into the neutral cannabinoid, this compound.

Caption: Proposed biosynthetic pathway of this compound (CBC-C1).

Isolation and Purification Protocols

The isolation of this compound from Cannabis sativa plant material follows the general principles of cannabinoid purification. Due to its low abundance, a multi-step process is required to achieve high purity.

Extraction

The initial step involves extracting the cannabinoids from the plant material.

Protocol: Ethanol Extraction

-

Material Preparation: Dried and finely ground Cannabis sativa plant material is used. A strain with a higher relative abundance of minor cannabinoids is preferable.

-

Extraction: The plant material is soaked in cold ethanol (e.g., -20°C) for a short period (e.g., 3-5 minutes). This is followed by agitation to facilitate the dissolution of cannabinoids.

-

Filtration: The mixture is filtered to remove the solid plant material.

-

Solvent Evaporation: The ethanol is removed from the filtrate using a rotary evaporator under reduced pressure to yield a crude cannabis extract.

Winterization

This step is crucial for removing waxes and lipids from the crude extract.

Protocol: Winterization

-

Dissolution: The crude extract is dissolved in ethanol (e.g., 10:1 ethanol to extract ratio).

-

Freezing: The solution is stored at a low temperature (e.g., -20°C to -80°C) for 24-48 hours. This causes waxes and lipids to precipitate.

-

Filtration: The cold solution is filtered through a fine filter paper to remove the precipitated waxes.

-

Solvent Removal: The ethanol is removed from the winterized extract using a rotary evaporator.

Chromatographic Purification

Due to the presence of numerous cannabinoids with similar chemical properties, chromatographic separation is essential for isolating this compound.

Table 2: Chromatographic Methods for Cannabinoid Purification

| Method | Stationary Phase | Mobile Phase (Typical) | Principle |

| Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate gradient | Separation based on polarity. Less polar compounds elute first. |

| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile:Water or Methanol:Water gradient | Separation based on hydrophobicity. More polar compounds elute first. |

| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | Biphasic solvent system (e.g., Heptane:Ethyl Acetate:Methanol:Water) | Separation based on differential partitioning between two immiscible liquid phases. |

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: The winterized and decarboxylated cannabis extract is dissolved in the mobile phase.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. The gradient is optimized to achieve separation between the different cannabinoids.

-

Detection: A UV detector is used to monitor the elution of compounds. Cannabinoids typically show absorbance at around 228 nm.

-

Fraction Collection: Fractions are collected as the compounds elute from the column. The fractions corresponding to the this compound peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC or other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Solvent Evaporation: The solvent is removed from the purified fraction to yield isolated this compound.

Caption: General workflow for the isolation of this compound.

Analytical Methods for Quantification

Accurate quantification of this compound requires sensitive analytical techniques due to its low concentration.

-

High-Performance Liquid Chromatography (HPLC): Coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC is the most common method for cannabinoid analysis. It allows for the separation and quantification of individual cannabinoids in a complex mixture.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for cannabinoid analysis. However, it typically requires derivatization to analyze the acidic forms of cannabinoids and can cause thermal degradation of some compounds.

Conclusion

This compound remains one of the lesser-studied cannabinoids, primarily due to its low natural abundance. This guide consolidates the current knowledge on its natural sources, biosynthesis, and the methodologies required for its isolation and purification. The protocols described, while based on general cannabinoid chemistry, provide a solid foundation for researchers aiming to isolate and study this compound. Further research, including the development of analytical standards and the screening of a wider variety of Cannabis cultivars, is necessary to fully elucidate the concentration and potential therapeutic benefits of this rare phytocannabinoid.

References

A Technical Comparison of Cannabiorcol (CBO) and Cannabinol (CBN): A Landscape of Established Knowledge and Uncharted Territory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabinol (CBN), a well-characterized phytocannabinoid, has garnered significant attention for its therapeutic potential, particularly as a sedative agent. In contrast, Cannabiorcol (CBO), also known as Cannabinol-C1 (CBN-C1), remains a largely enigmatic compound within the extensive cannabinoid family. This technical guide provides a comprehensive overview of the current scientific understanding of both CBO and CBN, highlighting the substantial disparity in available research. While CBN has been the subject of numerous studies elucidating its chemical properties, synthesis, pharmacokinetics, pharmacodynamics, and mechanisms of action, data on CBO is sparse, primarily limited to its chemical structure and speculative biological activities. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison based on existing literature, while underscoring the critical need for further investigation into the pharmacological profile of this compound.

Introduction

The burgeoning field of cannabinoid research continues to unveil the therapeutic promise of compounds derived from Cannabis sativa. While delta-9-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD) have historically dominated the scientific landscape, lesser-known cannabinoids are increasingly becoming the focus of investigation. Cannabinol (CBN) is a prime example, recognized as a non-intoxicating oxidative degradation product of THC.[1] Its purported sedative and other medicinal properties are driving interest in its therapeutic applications.

This compound (CBO), a structural analog of CBN, represents the frontier of cannabinoid exploration. Despite its discovery, CBO remains significantly understudied, with a near absence of preclinical and clinical data. This guide will systematically present the known attributes of both molecules, offering a side-by-side comparison that illuminates both the depth of knowledge surrounding CBN and the vast research gaps concerning CBO.

Physicochemical Properties

A fundamental point of differentiation between CBO and CBN lies in their molecular structure and resulting physicochemical properties. These characteristics are crucial determinants of their pharmacokinetic and pharmacodynamic behavior.

| Property | This compound (CBO) | Cannabinol (CBN) |

| Molecular Formula | C₁₇H₁₈O₂[2][3][4] | C₂₁H₂₆O₂ |

| Molecular Weight | 254.32 g/mol | 310.43 g/mol |

| IUPAC Name | 3,6,6,9-tetramethylbenzo[c]chromen-1-ol | 6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol |

| CAS Number | 19825-73-1 | 521-35-7 |

| Melting Point | Not Available | 76-77 °C |

| Solubility | Soluble in acetonitrile | Insoluble in water; soluble in methanol and ethanol |

| Calculated LogP | 4.1 | 6.1 |

Synthesis and Biosynthesis

The origins of CBN are well-documented, arising from the degradation of THC. In contrast, the synthetic and biosynthetic pathways for CBO are not as clearly defined in the scientific literature.

Cannabinol (CBN)

CBN is unique among phytocannabinoids as it is not directly produced by the plant's enzymatic machinery. Instead, it is a secondary product formed from the oxidation of Δ⁹-THC. This process can be accelerated by exposure to heat, light, and air.

Several laboratory synthesis methods for CBN have been developed:

-

From Δ⁹-THC: The most straightforward approach involves the aromatization of the C ring of Δ⁹-THC. This can be achieved through various methods, including heating with sulfur or using N-bromosuccinimide and UV light.

-

From Cannabidiol (CBD): A method exists for the synthesis of CBN from CBD, which involves a halogen-promoted cyclization and aromatization.

-

Total Synthesis: The complete chemical synthesis of CBN was first achieved in 1940 by Roger Adams, which was instrumental in confirming its structure. Modern total synthesis routes often proceed through a lactone intermediate.

This compound (CBO)

Detailed synthetic pathways for this compound are not extensively reported in peer-reviewed literature. It is structurally similar to known phytocannabinoids and has been identified in C. sativa.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a therapeutic agent. While the pharmacokinetics of CBN have been investigated, there is a notable absence of such data for CBO.

| Parameter | This compound (CBO) | Cannabinol (CBN) |

| Bioavailability | Not Available | Oral bioavailability is low due to first-pass metabolism. Inhalation offers higher bioavailability. |

| Protein Binding | Not Available | Highly protein-bound. |

| Metabolism | Not Available | Primarily metabolized in the liver by cytochrome P450 enzymes. |

| Elimination Half-life | Not Available | Not definitively established in humans. |

| Excretion | Not Available | Primarily through feces. |

Pharmacodynamics and Mechanism of Action

The interaction of a drug with its biological targets determines its pharmacological effects. CBN's pharmacodynamics have been characterized, revealing a complex interplay with the endocannabinoid system and other receptors. For CBO, the mechanism of action remains largely speculative.

Cannabinol (CBN)

CBN acts as a low-affinity partial agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Its affinity for the CB1 receptor is approximately 10 times lower than that of Δ⁹-THC.

-

CB1 Receptor (Ki): 211.2 nM

-

CB2 Receptor (Ki): 126.4 nM

Beyond the cannabinoid receptors, CBN has been shown to modulate the activity of other targets:

-

Transient Receptor Potential (TRP) Channels: CBN acts as an agonist at TRPV2 channels and can also stimulate TRPA1 channels, which may contribute to its analgesic and anti-inflammatory effects.

-

Neurotransmitter Systems: Recent transcriptomic studies suggest that CBN can influence genes related to ion channels and synaptic activity, including those for calcium and potassium channels, as well as glutamatergic and GABAergic receptors.

This compound (CBO)

There is a significant lack of empirical data on the pharmacodynamics of CBO. Based on its structural similarity to CBN, it is hypothesized that CBO may also interact with cannabinoid receptors. Some sources suggest a potential role as an agonist of TRPV2 channels, though this is not substantiated by direct experimental evidence for CBO itself. A molecular docking study has suggested that cannabidiorcol (a related compound) may bind to the aromatase enzyme.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline typical methodologies used in the study of cannabinoids like CBN.

Cannabinoid Synthesis (General Protocol for CBN from THC)

A common laboratory-scale synthesis of CBN from Δ⁹-THC involves the following steps:

-

Dissolution: Δ⁹-THC is dissolved in an appropriate organic solvent (e.g., toluene).

-

Oxidation: An oxidizing agent, such as sulfur, is added to the solution.

-

Reflux: The mixture is heated under reflux for a specified period to promote the aromatization of the cyclohexene ring of THC.

-

Purification: The resulting crude product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate pure CBN.

Analytical Methods for Cannabinoid Detection and Quantification

Several analytical techniques are employed for the identification and quantification of cannabinoids in various matrices.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detectors is a widely used method for the quantitative analysis of cannabinoids in their neutral and acidic forms without the need for derivatization.

-

Mobile Phase: Typically a mixture of acetonitrile and water with additives like formic acid.

-

Stationary Phase: C18 reverse-phase columns are common.

-

Detection: UV detection at specific wavelengths (e.g., 220 nm for neutral cannabinoids) or MS for higher sensitivity and specificity.

-

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is also frequently used.

-

Derivatization: This is often required for acidic cannabinoids to prevent decarboxylation in the hot injector.

-

Column: A low-polarity capillary column is typically used.

-

-

Receptor Binding Assays: These assays are used to determine the affinity of a cannabinoid for its receptor targets.

-

Radioligand Binding Assay: This traditional method involves competing a radiolabeled cannabinoid ligand with the test compound for binding to cell membranes expressing the receptor of interest.

-

Surface Plasmon Resonance (SPR): A non-isotopic method that measures the binding affinity in real-time by detecting changes in the refractive index upon binding of the analyte to the immobilized receptor.

-

Visualizations

Biosynthetic Pathway of Cannabinol (CBN)

Caption: Biosynthesis of Cannabinol (CBN) from Δ⁹-THCA.

General Cannabinoid Receptor Signaling Pathway

Caption: Simplified cannabinoid receptor signaling cascade.

Experimental Workflow for Cannabinoid Analysis

Caption: General workflow for the analysis of cannabinoids.

Conclusion and Future Directions

This technical guide underscores a significant knowledge imbalance between this compound and Cannabinol. CBN has emerged as a phytocannabinoid of considerable interest, with a growing body of literature detailing its chemical, pharmacokinetic, and pharmacodynamic properties. In stark contrast, CBO remains on the periphery of cannabinoid science, with its biological activities and therapeutic potential yet to be explored.

For researchers, scientists, and professionals in drug development, the well-defined characteristics of CBN offer a solid foundation for further investigation into its therapeutic applications. The synthesis and analytical methods are established, and its primary mechanism of action through the endocannabinoid system is understood, although nuances continue to be discovered.

The dearth of information on CBO presents both a challenge and an opportunity. Its structural similarity to CBN suggests it may possess interesting biological properties, but this remains purely speculative without empirical evidence. Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods to isolate or synthesize sufficient quantities of CBO for research purposes.

-

In Vitro Studies: Comprehensive screening of CBO against a panel of relevant biological targets, including cannabinoid receptors, TRP channels, and other receptors known to be modulated by cannabinoids.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine the ADME properties of CBO.

-

Preclinical Efficacy Studies: Evaluation of CBO in animal models of disease to identify potential therapeutic areas.

A thorough investigation of this compound is essential to fully comprehend the pharmacological diversity of the cannabinoid family and to potentially uncover novel therapeutic agents. Until such research is conducted, CBO will remain a molecule of unrealized potential.

References

- 1. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Cannabiorcol in Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Cannabiorcol in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for the determination of this compound. While this protocol is based on established methodologies for cannabinoid analysis, it should be validated in the end-user's laboratory for its specific application.

Introduction

This compound is a phytocannabinoid found in Cannabis sativa.[1][2] As interest in the pharmacological properties of minor cannabinoids grows, robust and reliable analytical methods are essential for pharmacokinetic studies, toxicological assessments, and quality control of cannabis-based products. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of cannabinoids.[3][4] This document outlines a comprehensive protocol for the extraction and quantification of this compound from a plasma matrix.

Experimental

Materials and Reagents

-

This compound analytical standard[1]

-

Internal Standard (IS) (e.g., this compound-d3, or a structurally similar cannabinoid not present in the samples)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of Internal Standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

| Parameter | Value |

| HPLC System | A standard UHPLC or HPLC system capable of binary gradient elution |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 50 |

| 1.0 | 50 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 50 |

| 8.0 | 50 |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Dwell Time | 100 ms |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the analysis of this compound. The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions and collision energies should be optimized in the user's laboratory.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 255.3 | To be determined | To be determined |

| Internal Std. | To be determined | To be determined | To be determined |

Note: The exact m/z values and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the most abundant and stable fragment ions.

Method Validation (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following table summarizes hypothetical performance characteristics of the method.

| Validation Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (%RSD) | < 15% ( < 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by the use of an internal standard |

Experimental Workflow

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. The protocol is based on standard bioanalytical techniques and can be adapted and validated for various research applications. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.

References

Application Note: Quantification of Cannabiorcol (CBCN) in Cannabis Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabiorcol (CBCN), also known as Cannabinol-C1 (CBN-C1), is a minor cannabinoid found in Cannabis sativa.[1][2] As the legal landscape surrounding cannabis evolves and research into the therapeutic potential of its diverse chemical constituents expands, the accurate quantification of minor cannabinoids like CBCN is becoming increasingly critical. Understanding the concentration of these less abundant compounds is essential for ensuring the quality, consistency, and safety of cannabis products, as well as for elucidating their potential pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in cannabis extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

A comprehensive review of the scientific literature did not yield specific quantitative data for the concentration of this compound (CBCN) in various cannabis extracts. While numerous studies focus on the quantification of major cannabinoids and other more prevalent minor cannabinoids, data on CBCN levels remains largely unreported. The table below is provided as a template for researchers to populate as data becomes available.

| Cannabis Strain/Product | Sample Type | This compound (CBCN) Concentration (µg/g or mg/g) | Reference |

| Data Not Available | Flower | N/A | |

| Data Not Available | Extract | N/A | |

| Data Not Available | Oil | N/A |

Experimental Protocols

The following protocol is a generalized method adapted from established analytical procedures for the quantification of other minor cannabinoids in cannabis extracts. It is recommended that this method be validated in-house for accuracy, precision, linearity, and sensitivity.

Sample Preparation and Extraction

Proper sample preparation is crucial for accurate cannabinoid analysis. The goal is to efficiently extract the cannabinoids from the complex plant matrix while minimizing the co-extraction of interfering substances.

Materials:

-

Homogenized cannabis flower or extract

-

Methanol (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Accurately weigh approximately 100 mg of homogenized cannabis flower or 50 mg of cannabis extract into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the sample for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.

-

Carefully collect the supernatant (the methanol extract).

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Perform a serial dilution of the extract with methanol to bring the expected analyte concentration within the calibration range of the instrument. The dilution factor will depend on the sample matrix and expected cannabinoid content.

HPLC-MS/MS Analysis

This method utilizes a reverse-phase C18 column for separation and a triple quadrupole mass spectrometer for sensitive and specific detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound analytical standard

Chromatographic Conditions:

-

Column Temperature: 40 °C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 70% B

-

1-5 min: Gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 70% B

-

6.1-8 min: Re-equilibration at 70% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-